4-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine
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Overview
Description
4-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a cyclopropanesulfonyl group, an octahydropyrrolo[3,4-c]pyrrol ring, and a methylpyrimidine moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine can be achieved through a multi-step process involving the formation of the pyrrolo[3,4-c]pyrrol ring system, followed by the introduction of the cyclopropanesulfonyl group and the methylpyrimidine moiety. Common synthetic methods include:
Cyclization Reactions: Formation of the octahydropyrrolo[3,4-c]pyrrol ring through cyclization of appropriate precursors.
Sulfonylation: Introduction of the cyclopropanesulfonyl group using cyclopropanesulfonyl chloride in the presence of a base.
Pyrimidine Formation: Construction of the methylpyrimidine moiety through condensation reactions involving appropriate pyrimidine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the position of the functional groups on the molecule. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds containing the pyrrole ring, known for their diverse biological activities.
Pyrimidine Derivatives: Molecules with the pyrimidine ring, widely used in medicinal chemistry.
Sulfonyl Compounds: Compounds containing the sulfonyl group, known for their stability and reactivity.
Uniqueness
4-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine is unique due to its combination of structural features, which may confer specific biological activities and chemical reactivity not found in other similar compounds.
Properties
IUPAC Name |
5-cyclopropylsulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-10-4-14(16-9-15-10)17-5-11-7-18(8-12(11)6-17)21(19,20)13-2-3-13/h4,9,11-13H,2-3,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOOJTUFCUIHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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